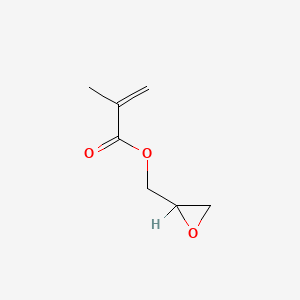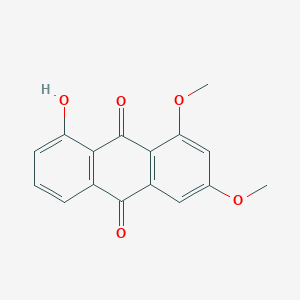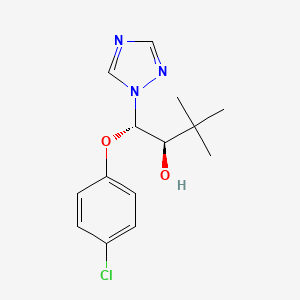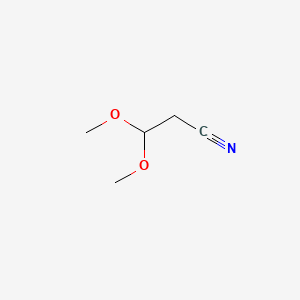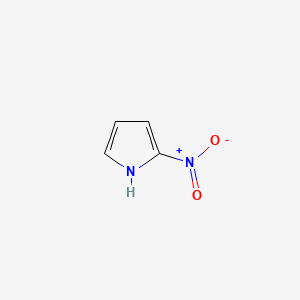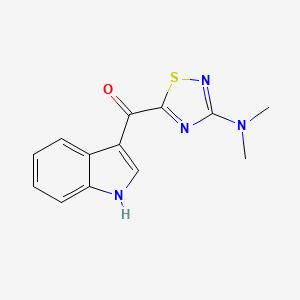
Dendrodoine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dendrodoine is a natural product found in Dendrodoa grossularia with data available.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Dendrodoine, derived from the marine tunicate Dendrodoa grossularia, has been the focus of synthesis efforts due to its cytotoxic properties. Hogan and Sainsbury (1984) successfully synthesized dendrodoine, highlighting its potential in biomedical research (Hogan & Sainsbury, 1984).
Antioxidant and Antimicrobial Properties
Dendrodoine has shown significant antioxidant and antimicrobial properties. A study by De et al. (2008) investigated an aminothiazole derivative of dendrodoine, demonstrating its concentration-dependent antioxidant ability and potential as a free radical scavenger (De et al., 2008). Additionally, Şahin et al. (2020) synthesized dendrodoine analogs with notable antioxidant and antimicrobial effects, suggesting their potential in therapeutic applications (Şahin et al., 2020).
Radioprotective Efficacy
Research has also focused on the radioprotective properties of dendrodoine analogs. Kalpana et al. (2012) demonstrated the protective efficacy of a dendrodoine analog against radiation-induced damage in human lymphocytes, highlighting its DNA protective and antioxidant properties (Kalpana et al., 2012). Another study by Kalpana et al. (2012) evaluated the same analog's radioprotective effect in the liver of mice, showing significant protection against radiation-induced hepatic damage (Kalpana et al., 2012).
Cardioprotective Effects
De et al. (2013) explored the cardioprotective effects of dendrodoine analogue (DA) against myocardial damage in mice, indicating DA's potential for mitigating heart damage due to its antioxidant properties (De et al., 2013).
Propriétés
Numéro CAS |
75351-10-9 |
|---|---|
Nom du produit |
Dendrodoine |
Formule moléculaire |
C13H12N4OS |
Poids moléculaire |
272.33 g/mol |
Nom IUPAC |
[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-(1H-indol-3-yl)methanone |
InChI |
InChI=1S/C13H12N4OS/c1-17(2)13-15-12(19-16-13)11(18)9-7-14-10-6-4-3-5-8(9)10/h3-7,14H,1-2H3 |
Clé InChI |
XXIZLPNTFMKYIO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NSC(=N1)C(=O)C2=CNC3=CC=CC=C32 |
SMILES canonique |
CN(C)C1=NSC(=N1)C(=O)C2=CNC3=CC=CC=C32 |
Autres numéros CAS |
75351-10-9 |
Synonymes |
dendrodoine dendrodoine A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[1,5-a]pyrazine](/img/structure/B1201761.png)
![5-Methylindolo[3,2-c]quinoline](/img/structure/B1201765.png)
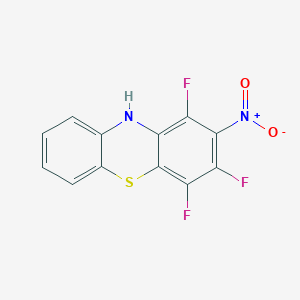
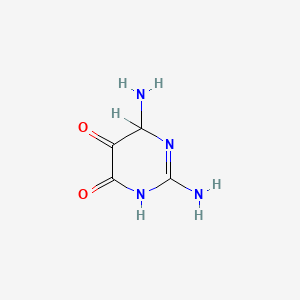
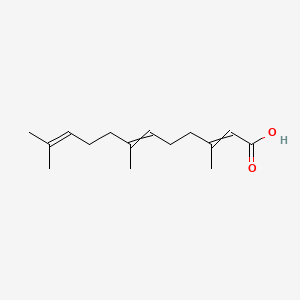
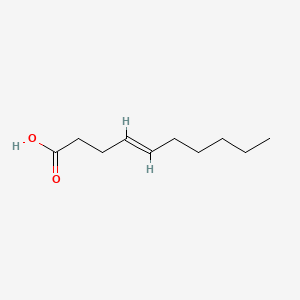
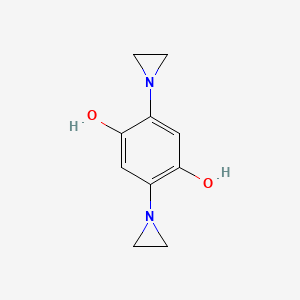

![5-(p-Tolylcarbamoylamino)-2-[4-(p-tolylcarbamoylamino)-2-sulfo-phenyl]benzenesulfonic acid](/img/structure/B1201775.png)
